molecular formula C9H13BrClN3 B7898272 (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7898272
M. Wt: 278.58 g/mol
InChI Key: GGKOUMXCDBNZFO-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted pyridine ring attached to an (R)-configured pyrrolidin-3-yl-amine group, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to pyridine-N-oxide.

  • Reduction: : Reduction of the bromo group to form a corresponding amine.

  • Substitution: : Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Amines with reduced bromo groups.

  • Substitution: : A variety of substituted pyridines depending on the nucleophile or electrophile used.

Scientific Research Applications

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: can be compared to other similar compounds, such as:

  • 6-Bromo-pyridin-2-yl)-pyrrolidin-3-yl-amine: : Lacks the (R)-configuration.

  • 6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine: : Features a piperidine ring instead of pyrrolidine.

  • 6-Chloro-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride: : Contains a chloro group instead of bromo.

Properties

IUPAC Name

6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKOUMXCDBNZFO-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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